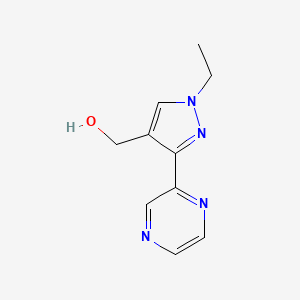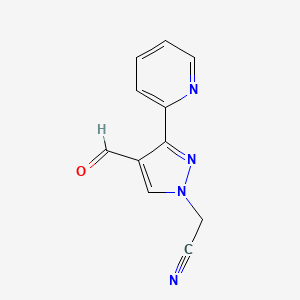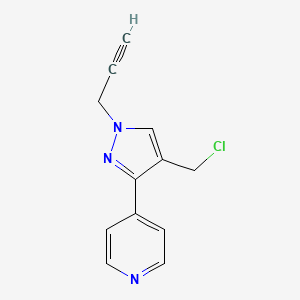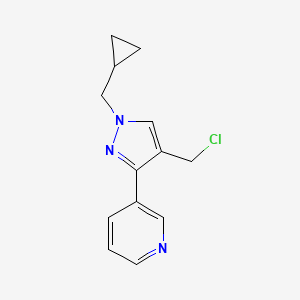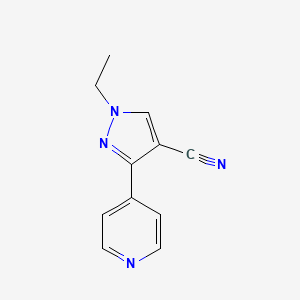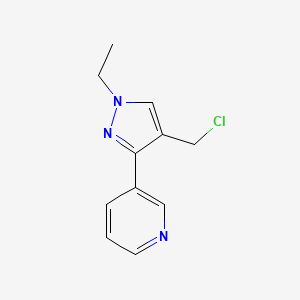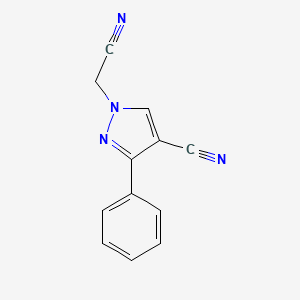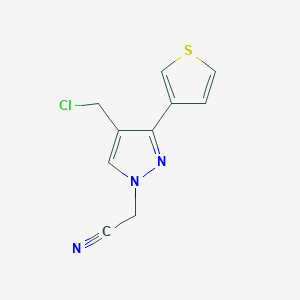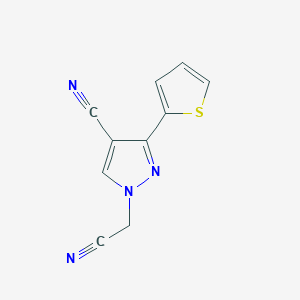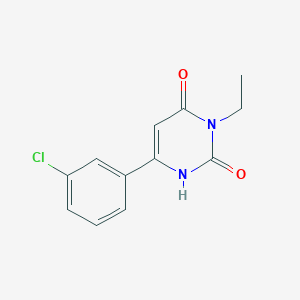
6-(3-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
The compound “6-(3-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine core, with a 3-chlorophenyl group attached at the 6-position and an ethyl group at the 3-position. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity. These properties would need to be determined experimentally .Applications De Recherche Scientifique
Crystal Structure and Synthesis Methods
- The crystal structure of a related compound, showcasing the interaction between the chlorophenyl ring and the tetrahydropyrimidine ring, highlights the molecule's potential for forming stable structures through hydrogen bonding, which could be significant in the development of new materials or pharmaceutical compounds (S. Bharanidharan et al., 2014).
- Innovative synthesis routes have been explored for derivatives of tetrahydropyrimidinones, leading to the creation of novel compounds with potential biological activities. For example, the synthesis of 6-hetaryl substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives highlights a method for creating structurally diverse molecules (Y. Volovenko et al., 2002).
Potential Biological Applications
- Research into the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents indicates the exploration of these compounds for antimicrobial activities. This suggests a potential application in developing new antibiotics or antifungal agents (J. Akbari et al., 2008).
- A study on the base-promoted cascade transformation of tetrahydropyrimidinones into tricyclic bis-diazepinones demonstrates the chemical versatility of these compounds, indicating potential for the creation of novel pharmaceuticals or chemical intermediates (A. Shutalev et al., 2010).
Molecular Interactions and Properties
- Investigations into the density, viscosity, and ultrasonic properties of certain tetrahydropyrimidine derivatives in ethanolic solutions provide insights into the molecular interactions and physical properties of these compounds, which could be relevant for their formulation in pharmaceutical applications (S. Bajaj & P. Tekade, 2014).
Spectral Analysis and Computational Studies
- Spectral analysis using DFT computations has been applied to study the molecular structure and vibrational spectra of tetrahydropyrimidine derivatives, providing a deeper understanding of their chemical properties and reactivity. This knowledge can be crucial for designing compounds with specific functions or activities (Dr.G. Shakila & Dr.H. Saleem, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGHQVDAMBGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
